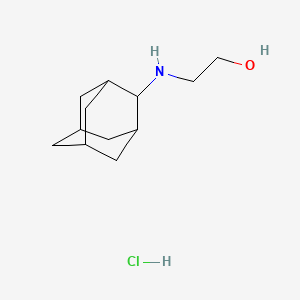

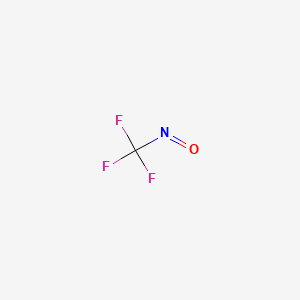

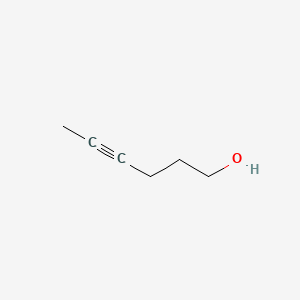

![molecular formula C12H12O5 B1596243 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 87961-41-9](/img/structure/B1596243.png)

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Übersicht

Beschreibung

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (MDPVA) is a natural product found in various plants, such as the Chinese medicinal plant, Gentiana macrophylla, and the African medicinal plant, Hypericum perforatum. It is a diketopiperazine compound that has been studied for its potential therapeutic effects. It has been used in traditional Chinese medicine for centuries as a remedy for various ailments, including fever, pain, and inflammation. MDPVA has also been studied for its potential anti-tumor, anti-inflammatory, and anti-oxidant properties.

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

In forensic toxicology, this compound is utilized for the identification and structure characterization of synthetic opioids. The compound’s structure aids in distinguishing between different synthetic opioids, which is crucial due to the increasing number of new psychoactive substances (NPS) on the illicit market . The analytical challenge posed by these substances makes the structural elucidation provided by compounds like 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid invaluable.

Neuropharmacology

The compound has implications in neuropharmacology, particularly in the study of mitophagy and its role in depression. Mitophagy, the selective autophagy of mitochondria, is a process that can be influenced by this compound, potentially offering a novel therapeutic strategy for depression amelioration .

Organic Synthesis

In organic synthesis, 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is involved as a reactant in various reactions. It plays a role in the Petasis reaction, Mannich-type multicomponent assembly, and Suzuki-Miyaura cross-coupling, which are pivotal for synthesizing complex organic compounds .

Psychiatric Research

This compound contributes to psychiatric research by aiding in the exploration of antidepressant drugs’ mechanisms. It has been shown to bind to receptors that enhance neurogenesis, which is a significant factor in developing treatments for depression and other psychiatric conditions .

Pharmaceutical Development

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid finds applications in pharmaceutical development as a key intermediate. It is used in synthesizing cardiovascular drugs and anti-inflammatory agents, showcasing its versatility in drug development .

Wirkmechanismus

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Compounds with similar structures have been involved in various reactions such as the petasis reaction, mannich-type multicomponent assembly, suzuki-miyaura cross-coupling, oxidative heck reaction, and intramolecular alder-ene and pictet-spengler reactions .

Result of Action

Compounds with similar structures have shown antidepressant effects through the tspo-mediated mitophagy signaling pathway .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIGQTZWMXLWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343600 | |

| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |

CAS RN |

87961-41-9 | |

| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

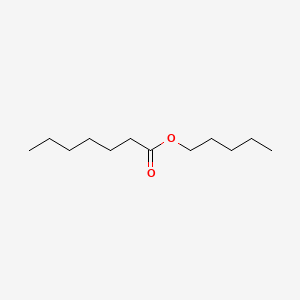

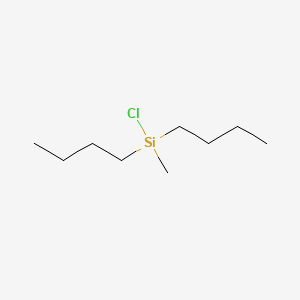

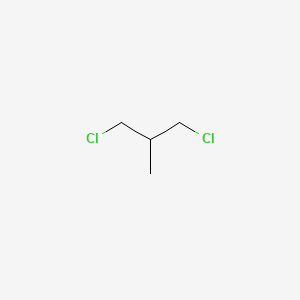

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.